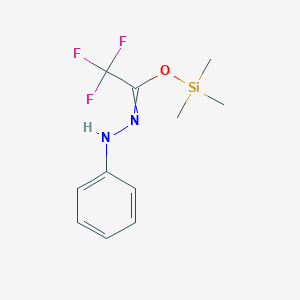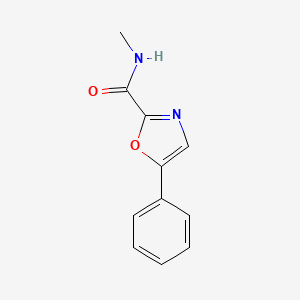
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide can be achieved through various methods. One common approach involves the reaction of α-haloketones with formamide, leading to the formation of oxazole rings . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes to produce oxazoles . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. For instance, the use of Cu(I) or Ru(II) as catalysts in (3 + 2) cycloaddition reactions has been explored . alternative metal-free methods are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Iodine (I2) and copper nitrate (Cu(NO3)2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Palladium catalysts and phosphine ligands are often used for arylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phenylglyoxals .
Aplicaciones Científicas De Investigación
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Thiadiazole: Contains sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
90831-39-3 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
N-methyl-5-phenyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-12-10(14)11-13-7-9(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
Clave InChI |
NRMIBWRVXTZRQH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
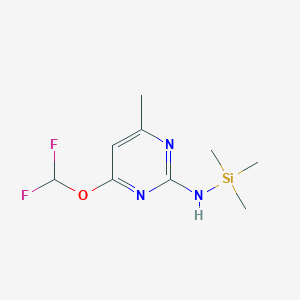
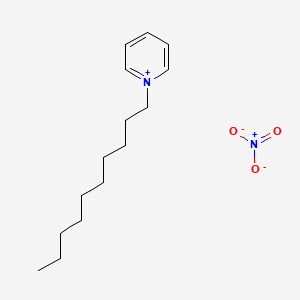

![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)

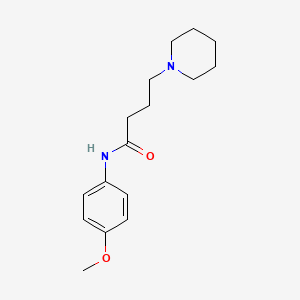
![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
